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Compound of Interest

Compound Name: 4-Chloro-6-methylpyridin-2-amine

Cat. No.: B112535 Get Quote

Spectroscopic Analysis of 4-Chloro-6-
methylpyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-Chloro-6-methylpyridin-2-
amine and its related isomers and analogs. Due to the limited availability of direct experimental

spectra for 4-Chloro-6-methylpyridin-2-amine, this document leverages data from structurally

similar compounds to predict and understand its spectroscopic properties. This approach

allows for a comprehensive examination of the influence of substituent positions on spectral

characteristics.

Compound Structures and IUPAC Names
A clear understanding of the structural isomers is crucial for interpreting their spectroscopic

differences.
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Compound Name Structure

4-Chloro-6-methylpyridin-2-amine

6-Chloro-4-methylpyridin-2-amine

2-Amino-4-chloro-6-methylpyrimidine

4-Methylpyridin-2-amine

Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 4-Chloro-6-
methylpyridin-2-amine and its analogs.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data provides insights into the chemical

environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the

electronic effects of neighboring atoms and functional groups.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

Compound H3/H5 -CH₃ -NH₂ Reference

4-Chloro-6-

methylpyridin-2-

amine

(Predicted)

~6.4-6.6 ~2.3-2.5 ~4.5-5.0 -

4-Methylpyridin-

2-amine
6.20, 6.37 2.16 4.68 [1]

2-Amino-6-

methylpyridine
6.13, 6.32, 7.14 2.28 5.23 [2]

Note: Predicted values for 4-Chloro-6-methylpyridin-2-amine are estimated based on the

additive effects of chloro and amino substituents on the pyridine ring.
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¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon

skeleton of a molecule.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Compo
und

C2 C3 C4 C5 C6 -CH₃
Referen
ce

4-Chloro-

6-

methylpy

ridin-2-

amine

(Predicte

d)

~158-162 ~105-110 ~148-152 ~110-115 ~155-160 ~20-24 -

6-Chloro-

4-methyl-

pyridine-

2-amine

159.2 108.1 149.5 111.4 156.7 21.3
SpectraB

ase

2-

Aminopyr

idine

158.4 108.9 148.1 113.8 138.0 - [3]

2-

Chloropy

ridine

150.2 123.0 139.3 127.3 149.8 - [4]

Note: Predicted values for 4-Chloro-6-methylpyridin-2-amine are estimated based on data

from its isomers and related compounds.

FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their

characteristic vibrational frequencies.
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Table 3: Key FTIR Absorption Bands (cm⁻¹)

Functional
Group

Vibration Mode

4-Chloro-6-
methyl-2-
pyrimidinamin
e

2-chloro-6-
methyl
pyridine

Reference

N-H
Stretching

(Amine)

3450-3150

(broad)
- [5]

C-H
Stretching

(Aromatic)
~3100-3000 ~3100-3000 [6]

C-H
Stretching

(Aliphatic)
~2980-2850 ~2980-2850 [6]

C=N, C=C Ring Stretching ~1650-1450 ~1600-1450 [5][6]

C-Cl Stretching ~800-600 ~800-600 [6]

Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule.

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments Reference

4-Chloro-6-

methylpyridin-2-amine
142/144 (3:1 ratio)

Predicted: 127, 107,

78
[7]

2-Amino-4-chloro-6-

methylpyrimidine
143/145 (3:1 ratio) 108 [8][9]

4-Methylpyridin-2-

amine
108 93, 80, 67 [10]

The characteristic 3:1 isotopic pattern for the molecular ion of chlorinated compounds is a key

diagnostic feature.
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Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-64.

Relaxation delay: 1-2 s.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled experiment.

Spectral width: 0 to 200 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 s.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

FTIR Spectroscopy
Sample Preparation:
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Solid (KBr pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the

mixture to a fine powder and press it into a transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (for KBr) or the clean ATR crystal.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

ESI-MS Parameters:

Infuse the sample solution into the ESI source.

Acquire data in positive ion mode.

EI-MS Parameters:

Introduce the sample via a direct insertion probe or a GC inlet.

Electron energy: 70 eV.
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Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions.

Visualizations
The following diagrams illustrate the relationships between the compounds and a general

workflow for their analysis.

Pyridine Derivatives

Pyrimidine Derivative

4-Chloro-6-methylpyridin-2-amine 6-Chloro-4-methylpyridin-2-amine
Positional Isomer

4-Methylpyridin-2-amine
Analog (-Cl)

2-Amino-4-chloro-6-methylpyrimidine

Structural Isomer

2-Amino-6-methylpyridine

Click to download full resolution via product page

Caption: Relationship between 4-Chloro-6-methylpyridin-2-amine and its analogs.
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Caption: General workflow for spectroscopic analysis.

Conclusion
This guide provides a framework for the spectroscopic analysis of 4-Chloro-6-methylpyridin-
2-amine by comparing it with its structural isomers and analogs. The provided data tables and

experimental protocols serve as a valuable resource for researchers in the fields of medicinal

chemistry, materials science, and organic synthesis. The predictive nature of the data for the

target compound highlights the importance of comparative analysis in the absence of direct

experimental evidence and underscores the need for further experimental investigation to fully

characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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